5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine

Kinase inhibitor selectivity VEGFR2/Tie-2 dual inhibition Regioisomer SAR

5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine (CAS 501693-27-2, molecular formula C₁₂H₈BrN₃O, molecular weight 290.11 g/mol) is a 4-amino-substituted furo[2,3-d]pyrimidine bearing a 4-bromophenyl group at the C-5 position. The furo[2,3-d]pyrimidine scaffold is recognized as a privileged kinase-inhibitor pharmacophore, where the pyrimidine 4-amine serves as a critical hinge-binding motif and the C-5 aryl substituent modulates target selectivity and pharmacokinetic properties.

Molecular Formula C12H8BrN3O
Molecular Weight 290.11 g/mol
Cat. No. B12117360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine
Molecular FormulaC12H8BrN3O
Molecular Weight290.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=NC=NC(=C23)N)Br
InChIInChI=1S/C12H8BrN3O/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H,(H2,14,15,16)
InChIKeyBHQBHVNSLICPQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine – Core Scaffold Identity and Baseline Properties


5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine (CAS 501693-27-2, molecular formula C₁₂H₈BrN₃O, molecular weight 290.11 g/mol) is a 4-amino-substituted furo[2,3-d]pyrimidine bearing a 4-bromophenyl group at the C-5 position . The furo[2,3-d]pyrimidine scaffold is recognized as a privileged kinase-inhibitor pharmacophore, where the pyrimidine 4-amine serves as a critical hinge-binding motif and the C-5 aryl substituent modulates target selectivity and pharmacokinetic properties [1]. This compound belongs to a class that has yielded potent dual VEGFR2/Tie-2 inhibitors, EGFR antagonists, and ACK1 inhibitors; its specific 5-(4-bromophenyl) substitution pattern structurally differentiates it from the more extensively studied 6-aryl-furo[2,3-d]pyrimidin-4-amine regioisomers [2].

Why 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine Cannot Be Swapped with Closely Related Furo[2,3-d]pyrimidine Analogs


Within the furo[2,3-d]pyrimidine chemotype, the position and electronic character of the aryl substituent dictate kinase selectivity profiles in ways that preclude simple substitution [1]. The C-5 aryl-substituted 4-amino-furo[2,3-d]pyrimidines preferentially engage VEGFR2 and Tie-2 kinases via a binding mode that exploits the diarylurea or aryl moiety at the 5-position, whereas the C-6 aryl-substituted regioisomers predominantly target EGFR [2]. Furthermore, replacement of the furo oxygen with sulfur (thieno[2,3-d]pyrimidine) or NH (pyrrolo[2,3-d]pyrimidine) alters both potency and off-target profiles; the furo scaffold was explicitly concluded to be superior for EGFR antagonist development when compared head-to-head with its thieno- and pyrrolo- analogs [3]. The 4-bromophenyl substituent at C-5 provides a synthetic handle for further derivatization via Suzuki coupling, making this compound a strategically distinct intermediate that cannot be functionally replaced by chloro-, fluoro-, or unsubstituted phenyl analogs without altering downstream coupling efficiency and ultimate target binding [4].

5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine – Quantitative Differentiation Evidence Against Closest Comparators


Regioisomeric Selectivity: C-5 vs. C-6 Aryl Substitution Diverts Kinase Targeting from EGFR to VEGFR2/Tie-2

Furo[2,3-d]pyrimidin-4-amines with C-5 aryl substitution (the class to which this compound belongs) are established as dual VEGFR2/Tie-2 inhibitors, whereas C-6 aryl-substituted regioisomers are predominantly EGFR inhibitors [1]. In head-to-head comparison within the same study, the 4-amino-5-diarylurea-furo[2,3-d]pyrimidine 8h demonstrated Tie-2 IC₅₀ = 81.3 nM and VEGFR2 IC₅₀ ≈ 24 nM, while the corresponding 6-aryl-furo[2,3-d]pyrimidin-4-amines in a separate SAR study showed EGFR IC₅₀ values in the submicromolar range, with the most potent analog equipotent to Erlotinib [2][3]. This positional switch fundamentally alters the target kinase landscape.

Kinase inhibitor selectivity VEGFR2/Tie-2 dual inhibition Regioisomer SAR

Cytostatic Activity of the 6-p-Bromophenyl Regioisomer: Benchmark for the Bromophenyl Pharmacophore Contribution

The closest published analog with a p-bromophenyl substituent, 6-p-bromophenylfuro[2,3-d]pyrimidine derivative (compound 19 in the L-ascorbic acid conjugate series), exhibited cytostatic activity with IC₅₀ values ranging from 4.5 to 20 μM against malignant leukemia (L1210) and T-lymphocyte (Molt4/C8, CEM) cell lines [1]. This compound was identified as one of the two most active members of the bicyclic furo[2,3-d]pyrimidine series, alongside the 6-butyl analog (compound 12, IC₅₀ = 4.5–20 μM range). By comparison, the corresponding uracil (monocyclic pyrimidine) derivatives with p-substituted phenylacetylene groups (compounds 8–11) showed IC₅₀ values of 3–37 μM across the same tumor cell panel [1]. The p-bromophenyl substitution thus contributes to a favorable cytostatic potency window relative to other halogen substitutions within the fused bicyclic scaffold.

Cytostatic activity Leukemia cell lines Bromophenyl substitution effect

Furo vs. Thieno vs. Pyrrolo Scaffold: The Furo[2,3-d]pyrimidine Advantage in EGFR Antagonist Potency

In a systematic SAR study comparing furo[2,3-d]pyrimidin-4-amines, thieno[2,3-d]pyrimidin-4-amines, and pyrrolo[2,3-d]pyrimidin-4-amines as EGFR inhibitors, the furo scaffold was explicitly concluded to be highly useful for EGFR antagonist development, with the most active furopyrimidine analog achieving potency equipotent to Erlotinib [1]. The study demonstrated that the furopyrimidines possessed a different off-target kinase profile compared to Erlotinib, and also exhibited high activity toward Ba/F3 EGFR(L858R) reporter cells [1]. The corresponding thienopyrimidine and pyrrolopyrimidine series showed divergent SAR and generally lower potency against EGFR in head-to-head comparisons within the same publication series [2].

Scaffold hopping Bioisostere comparison EGFR inhibition

Synthetic Utility: C-5 Bromophenyl as a Suzuki Coupling Handle for Divergent Library Synthesis

The 4-bromophenyl group at C-5 provides a chemically orthogonal reactive handle for palladium-catalyzed Suzuki cross-coupling with arylboronic acids, enabling late-stage diversification without modifying the 4-aminofuro[2,3-d]pyrimidine pharmacophore . This contrasts with C-5 chlorophenyl or fluorophenyl analogs, where oxidative addition rates differ substantially: aryl bromides react approximately 10–100× faster than aryl chlorides under standard Suzuki conditions (Pd(PPh₃)₄, aqueous Na₂CO₃) while maintaining better stability than aryl iodides [1]. The bromine atom at the para position of the phenyl ring further provides a diagnostic ¹H NMR handle (two doublets, J ≈ 8.5 Hz, integrating 2H each) that simplifies reaction monitoring and purity assessment .

Suzuki coupling C-Br functionalization Divergent synthesis

Application Scenarios for 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine in Drug Discovery and Chemical Biology


Scaffold for VEGFR2/Tie-2 Dual Inhibitor Lead Optimization

Based on the established SAR that C-5 aryl-substituted 4-amino-furo[2,3-d]pyrimidines are privileged for VEGFR2/Tie-2 dual inhibition [1], this compound serves as a key intermediate for installing diarylurea or heteroaryl groups at the para position of the C-5 phenyl ring via Suzuki coupling. The resulting biaryl analogs can be screened against VEGFR2 and Tie-2 enzymatic assays, where the 5-diarylurea-furo[2,3-d]pyrimidine chemotype has already produced compounds with Tie-2 IC₅₀ = 81.3 nM and oral antitumor efficacy in HT-29 xenograft models [1].

Building Block for Kinase Selectivity Profiling Libraries

The divergent kinase selectivity between C-5 aryl vs. C-6 aryl furo[2,3-d]pyrimidin-4-amines [2] positions this compound as an essential component of regioisomeric probe libraries. By synthesizing matched molecular pairs with identical 4-bromophenyl substitution at C-5 and C-6, researchers can generate direct selectivity data distinguishing VEGFR2/Tie-2 from EGFR engagement, enabling computational selectivity models and rational polypharmacology design [2].

Intermediate for Cytostatic Agent Development Against Hematologic Malignancies

The demonstrated cytostatic activity of the 6-p-bromophenylfuro[2,3-d]pyrimidine derivative (IC₅₀ = 4.5–20 μM against L1210, Molt4/C8, and CEM cells) [3] suggests that the bromophenyl-furo[2,3-d]pyrimidine chemotype possesses intrinsic antiproliferative activity. This compound can be elaborated via C-4 amine functionalization or C-5 phenyl diversification to explore structure-activity relationships aimed at improving potency below the 1 μM threshold against leukemia and lymphoma cell panels.

Starting Material for PROTAC and Bifunctional Degrader Synthesis

The 4-amino group and the 4-bromophenyl moiety provide two orthogonal derivatization points for constructing proteolysis-targeting chimeras (PROTACs). The 4-amino group can be functionalized with a linker via reductive amination or amide coupling without disrupting the kinase-binding scaffold, while the bromophenyl group offers a site for installing a second linker via Suzuki coupling, enabling exploration of ternary complex geometries for VEGFR2 or Tie-2 targeted degradation [1].

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